Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic carboxylic acid derivative featuring a strained bicyclo[2.1.1]hexane core substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers enhanced metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H13F3O2 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
(1S,4S,5S)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19)/t8-,11+,13+/m0/s1 |
InChI Key |
FOGPQGGRXATHKG-RLCGTCKNSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@H]1[C@@H]2C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Photochemical [2+2] Cycloaddition
One common method involves a photochemically initiated [2+2] cycloaddition of suitable alkenes or dienes:
- Starting with a cycloalkene precursor, irradiation with UV light induces a [2+2] cycloaddition, forming the strained bicyclo[2.1.1]hexane ring.
- This method allows for stereochemical control by selecting appropriate substituents and reaction conditions.
Diels-Alder Cycloaddition
Another approach involves a Diels-Alder reaction between a diene and a dienophile:
- For example, cyclopentadiene derivatives react with suitable dienophiles to form the bicyclic structure.
- Subsequent steps involve reduction and functionalization to reach the target compound.
Modular Synthesis from Acetophenone
A scalable synthesis described in recent literature involves starting from acetophenone, followed by:
- Horner–Wadsworth–Emmons reaction to form an alkene intermediate.
- Allylation and cyclization steps to generate the bicyclic core.
- Final functionalization with trifluoromethyl groups and carboxylic acid groups.
This method emphasizes the use of inexpensive, readily available starting materials and modular steps to facilitate scale-up.
Introduction of the Trifluoromethylphenyl Group
Cross-Coupling Reactions
The trifluoromethylphenyl group is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Negishi coupling:
- Brominated or iodinated precursors on the bicyclic core are coupled with trifluoromethylphenyl boronic acids or organozinc reagents.
- These reactions are performed under inert atmospheres with appropriate catalysts to ensure stereochemical integrity.
Nucleophilic Aromatic Substitution
Alternatively, nucleophilic aromatic substitution on activated aromatic rings can introduce the trifluoromethyl group, especially when using electrophilic trifluoromethylating agents.
Functionalization to the Carboxylic Acid
Oxidation Strategies
The carboxylic acid functional group is typically introduced via oxidation of a primary alcohol or aldehyde intermediate:
- Oxidation with potassium permanganate (KMnO₄), chromium-based reagents, or TEMPO-mediated oxidation provides high selectivity.
- These steps are performed under controlled conditions to prevent over-oxidation or racemization.
Direct Carboxylation
In some cases, a carboxylation step using carbon dioxide (CO₂) under pressure can be employed to introduce the carboxylic acid directly onto the bicyclic scaffold, often facilitated by organometallic catalysts.
Stereochemical Control and Purification
Achieving the (1S,4S,5S) stereochemistry is critical. Techniques include:
- Use of chiral catalysts or auxiliaries during key steps.
- Resolution of racemic mixtures via chiral chromatography or crystallization.
- Asymmetric synthesis pathways, such as enantioselective cycloadditions or asymmetric hydrogenations.
Summary of Key Data and Process Parameters
| Step | Method | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| Core synthesis | Photochemical [2+2] cycloaddition | UV light, alkene precursors | Variable | Stereocontrol via substituents |
| Core synthesis | Diels-Alder | Cyclopentadiene, dienophile | High | Modular, scalable |
| Trifluoromethylation | Suzuki-Miyaura coupling | Pd catalyst, trifluoromethylphenyl boronic acid | 60-80% | Stereochemical integrity maintained |
| Carboxylic acid | Oxidation | KMnO₄, TEMPO | >85% | Selective oxidation |
Notes on Literature and Patent Sources
- Recent patents and research articles highlight the importance of modular, scalable routes for bicyclo[2.1.1]hexane derivatives, emphasizing the use of inexpensive starting materials and environmentally benign conditions.
- The synthesis of similar compounds, such as 2-oxabicyclo[2.1.1]hexanes, employs photochemical and radical-mediated steps, which could be adapted for the target compound.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Materials Science: Application in the design of novel materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism by which Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of bicyclic carboxylic acids. Below is a detailed comparison with analogs, focusing on structural features, physicochemical properties, and bioactivity profiles.
Structural Features
Table 1: Structural Comparison of Bicyclic Carboxylic Acids
Key Observations :
Physicochemical Properties
Limited data are available for the target compound, but trends can be inferred from analogs:
Table 2: Inferred Physicochemical Properties
*Predicted using fragment-based methods. †Estimated based on trifluoromethylphenyl analogs.
Biological Activity
Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its metabolic stability, and its therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : CHFO
- Molecular Weight : 270.25 g/mol
- CAS Number : 2307771-86-2
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is crucial for its biological activity. The bicyclic structure allows for selective interactions with various biological targets, influencing multiple biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could be beneficial in treating diseases related to hormonal imbalances or metabolic disorders. The compound's unique structure allows it to selectively bind to these enzymes, modulating their activity and potentially leading to therapeutic effects .
Binding Affinity and Selectivity
The presence of the trifluoromethyl group significantly enhances the binding affinity of the compound to various molecular targets such as receptors and enzymes. Studies have shown that this structural feature contributes to increased specificity in binding interactions compared to non-fluorinated analogs . The compound's ability to interact with lipid membranes also facilitates its cellular uptake.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Trifluoromethylphenylacetic acid | Contains a trifluoromethyl group but lacks the bicyclic structure | Less lipophilic compared to the target compound |
| Bicyclo[2.2.2]octane derivatives | Similar bicyclic framework but different substituents | Different reactivity patterns due to structural differences |
| Tricyclic analogs | More complex structures with multiple rings | Potentially different biological activities due to enhanced steric hindrance |
The unique trifluoromethyl substitution on the bicyclic framework of this compound imparts distinct chemical and biological properties not replicated in these other compounds .
Metabolic Stability and Lipophilicity
The incorporation of bicyclo[2.1.1]hexane into bioactive compounds has been shown to influence both lipophilicity and metabolic stability:
- Lipophilicity : Replacement of ortho-benzene rings with bicyclo[2.1.1]hexane generally leads to a decrease in calculated lipophilicity () by 0.7–1.2 units, while having minimal impact on experimental lipophilicity (log ) .
- Metabolic Stability : The effect on metabolic stability varies; for instance, in some cases, the incorporation of bicyclo[2.1.1]hexane increases metabolic stability, while in others it leads to a significant decrease . This variability suggests that the structural context plays a critical role in determining how these compounds behave metabolically.
Case Studies and Research Findings
Recent studies have explored the antifungal activity of related bicyclo[2.1.1]hexanes, highlighting their potential as bioisosteres for ortho-substituted phenyl rings in pharmaceuticals . These findings suggest that derivatives of this compound may possess antimicrobial and anticancer properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid, and how can stereochemical purity be optimized?
- Methodology : The synthesis involves a multi-step approach:
Bicyclic Core Formation : Use [2+2] cycloaddition or ring-closing metathesis to construct the bicyclo[2.1.1]hexane scaffold. highlights analogous syntheses employing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under anhydrous conditions (THF, 80°C) .
Trifluoromethylphenyl Introduction : Couple 4-(trifluoromethyl)phenylboronic acid to the bicyclic intermediate via Pd(PPh₃)₄ catalysis in a DMF/H₂O solvent system.
Carboxylic Acid Functionalization : Hydrolyze a nitrile or ester precursor using NaOH in ethanol or HCl in H₂O.
- Optimization : Key parameters include reaction time (12–48 hours), stoichiometric ratios (1.2 equivalents of coupling partners), and purification via silica gel chromatography (hexane/ethyl acetate gradient) to achieve >95% purity. Chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) ensures enantiopurity (>99% ee) .
Q. Which spectroscopic methods are critical for confirming the compound’s structure and stereochemistry?
- 1H/13C NMR : In DMSO-d₆, bridgehead protons (δ 2.8–3.2 ppm), trifluoromethylphenyl aromatic protons (δ 7.6–7.8 ppm, J = 8.5 Hz), and carboxylic acid proton (δ 12.5 ppm) are diagnostic. The CF₃ group appears at δ 124.5 ppm (q, J = 270 Hz) in 13C NMR .
- IR Spectroscopy : O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm the carboxylic acid.
- Chiral HPLC : Validates enantiopurity using a Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min).
- NOESY : Correlates spatial proximity of 1S, 4S, and 5S protons to confirm stereochemistry .
Q. What solvent systems are recommended for in vitro assays given the compound’s hydrophobicity?
- Solubilization : Prepare stock solutions in DMSO (10–50 mM). For aqueous assays, dilute in PBS (pH 7.4) with 0.1% Tween-80 or 5% hydroxypropyl-β-cyclodextrin.
- Stability Testing : Monitor stability via HPLC over 24 hours at 37°C. Dynamic light scattering (DLS) confirms absence of aggregates (<50 nm particle size). Maintain final DMSO ≤0.1% in cell assays to avoid cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the impact of the bicyclic scaffold and trifluoromethyl group on target binding?
- Analog Synthesis :
- Modify the bicyclic core (e.g., bicyclo[2.2.1]heptane) via methods in .
- Replace CF₃ with isosteres (Cl, Br) via Ullmann coupling.
- Biological Assays : Screen against kinase/GPCR panels using fluorescence polarization (FP) assays. Determine IC₅₀ values and validate via ITC (ΔH, Kₐ measurements).
- Computational Modeling : AutoDock Vina docking into target crystal structures (e.g., PDB) identifies key interactions (e.g., hydrogen bonding with carboxylic acid, hydrophobic contacts with CF₃) .
Q. What computational approaches predict metabolic stability and toxicity risks?
- CYP450 Metabolism : Use StarDrop’s WhichP450 module to predict oxidation sites (e.g., bridgehead carbons).
- Toxicity Profiling : Derek Nexus identifies structural alerts (e.g., carboxylic acid → renal toxicity).
- MD Simulations : AMBER simulations in human serum albumin (HSA) predict >95% plasma protein binding.
- Experimental Validation : Human liver microsomal stability assays (NADPH cofactor) with LC-MS/MS quantification .
Q. How should discrepancies in reported biological activity (e.g., IC₅₀ variability) be resolved?
- Compound Verification : Cross-validate purity via 1H NMR (300 MHz) and HPLC (>98%).
- Standardized Assays : Use identical enzyme concentrations (e.g., 10 nM kinase), ATP levels, and pH 7.4 buffer. Include staurosporine as a positive control.
- Collaborative Studies : Blinded sample testing across labs, as in ’s multi-lab synthesis validation, minimizes batch variability. Publish raw data (e.g., dose-response curves) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
